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molecular formula C20H19N5O B8599658 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methoxyphenyl)-3-(1-pyrrolidinyl)- CAS No. 87540-87-2

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-

Cat. No. B8599658
M. Wt: 345.4 g/mol
InChI Key: RKINLIGTILCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788186

Procedure details

A mixture of 6-(4-methoxyphenyl)-3-(methylsulfinyl)-1,2,4-triazolo[3,4-a]phthalazine (3.5 g) and pyrrolidine (30 ml) is heated to 120°/140° C. in a steel bomb for 16 hours. The mixture is then cooled, and the excess of the amine is evaporated off yielding a residue which is washed carefully with a small amount of water and crystallized from 70% ethanol. Yield: 45%. M.p. 196°-98° C.
Name
6-(4-methoxyphenyl)-3-(methylsulfinyl)-1,2,4-triazolo[3,4-a]phthalazine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]3=[N:19][N:20]=[C:21](S(C)=O)[N:11]3[N:10]=2)=[CH:5][CH:4]=1.[NH:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]3=[N:19][N:20]=[C:21]([N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)[N:11]3[N:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
6-(4-methoxyphenyl)-3-(methylsulfinyl)-1,2,4-triazolo[3,4-a]phthalazine
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2S(=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the excess of the amine is evaporated off
CUSTOM
Type
CUSTOM
Details
yielding a residue which
WASH
Type
WASH
Details
is washed carefully with a small amount of water
CUSTOM
Type
CUSTOM
Details
crystallized from 70% ethanol

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2N2CCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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